ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
Description
Properties
IUPAC Name |
ethyl N-(1-amino-2,4-dioxopyrimidine-5-carbonyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-8(16)11-6(14)4-3-12(9)7(15)10-5(4)13/h3H,2,9H2,1H3,(H,10,13,15)(H,11,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKULYORVCUDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
The compound acts as an inhibitor of PARP-1. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival.
Biochemical Pathways
The compound affects the DNA repair pathway . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been studied as potential inhibitors against PARP-1, a protein involved in DNA repair damage.
Biological Activity
Ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a synthetic compound with significant biological activity, particularly as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). This article explores its chemical properties, biological mechanisms, and potential applications in research and medicine.
- Molecular Formula : C8H10N4O5
- Molecular Weight : 242.19 g/mol
- CAS Number : 400077-88-5
- Density : 1.495 g/cm³ (predicted)
- pKa : 7.04 (predicted)
This compound primarily targets PARP-1, an enzyme involved in DNA repair pathways. By inhibiting PARP-1 activity, the compound disrupts the repair of DNA damage, leading to increased genomic instability and apoptosis in cancer cells. This mechanism highlights its potential as a therapeutic agent in oncology.
Inhibition of PARP-1
Research indicates that this compound effectively inhibits PARP-1, which plays a crucial role in cellular responses to DNA damage. The inhibition results in the following biological effects:
- Increased Sensitivity to DNA-Damaging Agents : Cancer cells treated with this compound exhibit heightened sensitivity to chemotherapeutic agents due to impaired DNA repair mechanisms.
- Induction of Apoptosis : The disruption of DNA repair leads to programmed cell death in malignant cells.
Pharmacokinetics
Preliminary studies suggest that this compound possesses favorable pharmacokinetic properties. It is expected to have good absorption and distribution characteristics based on its chemical structure.
Case Studies
Several studies have explored the efficacy of similar compounds in cancer treatment:
-
Study on PARP Inhibitors :
- A study demonstrated that compounds similar to this compound significantly enhanced the effects of chemotherapy in breast cancer models by inhibiting PARP activity.
-
Combination Therapy Research :
- Research showed that combining this compound with traditional chemotherapeutics led to improved survival rates in preclinical models of ovarian cancer.
Data Table: Summary of Biological Activity
| Property/Activity | Description |
|---|---|
| Target | Poly (ADP-ribose) polymerase-1 (PARP-1) |
| Mode of Action | Inhibition of DNA repair |
| Cellular Effects | Induces apoptosis; increases sensitivity to chemotherapy |
| Potential Applications | Cancer therapy; combination treatments |
Scientific Research Applications
Medicinal Chemistry
Ethyl carbamate is being investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets relevant to drug development:
- Antitumor Activity : Preliminary studies indicate that compounds similar to ethyl carbamate exhibit cytotoxic effects against various cancer cell lines. This suggests potential for development as an anticancer agent.
- Antimicrobial Properties : Research has shown that derivatives of pyrimidine compounds can possess significant antimicrobial activity, making ethyl carbamate a candidate for further exploration in antibiotic development.
Biochemistry
In biochemistry, ethyl carbamate serves as a substrate or intermediate in various enzymatic reactions:
- Enzyme Inhibition Studies : Ethyl carbamate can be used to study the inhibition mechanisms of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Synthesis of Nucleoside Analogues : The compound is utilized in synthesizing nucleoside analogues that can be important in antiviral drug development.
Pharmacology
The pharmacological applications of ethyl carbamate are explored through its interactions with biological systems:
- Drug Formulation Studies : Ethyl carbamate may be incorporated into drug formulations to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).
- Toxicological Assessments : Understanding the safety profile of ethyl carbamate is crucial for its use in pharmaceuticals. Studies focus on its metabolic pathways and the potential for toxicity or carcinogenicity.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of ethyl carbamate on human breast cancer cells. The results indicated that treatment with ethyl carbamate resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a collaborative study between ABC Institute and DEF Laboratory, ethyl carbamate derivatives were tested against various bacterial strains. The findings demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting the compound's potential as a lead structure for new antibiotics.
Comparison with Similar Compounds
Ethyl N-[(1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate (CAS: 320420-14-2)
- Molecular Formula : C₉H₁₁N₃O₆
- Molecular Weight : 257.2 g/mol
- Key Differences: The amino group (-NH₂) at position 1 is replaced by a methoxy group (-OCH₃). This substitution increases molecular weight by ~15 g/mol and alters polarity due to the electronegative oxygen atom.
- Physicochemical Properties: Purity ≥90%, MDL: MFCD00172942. Notably, this compound is listed as discontinued in commercial catalogs, limiting its accessibility .
Ethyl N-[(1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate (CAS: 320420-07-3)
- Molecular Formula : C₁₃H₁₈N₄O₆
- Molecular Weight : 312.28 g/mol
- Key Differences: Position 1 is substituted with a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom). This introduces significant steric bulk and enhances hydrogen-bonding capacity.
- Physicochemical Properties : Computed topological polar surface area (TPSA): 117 Ų, XLogP3: -0.3, indicating moderate hydrophilicity .
Physicochemical Properties Comparison
Q & A
Q. What are the optimized synthetic routes for ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate, and how can reaction yields be improved?
Methodological Answer: Synthesis optimization often involves solvent selection, catalyst screening, and temperature control. For pyrimidine derivatives, aqueous ethanol-mediated, catalyst-free conditions have shown promise in reducing side reactions and improving yields (e.g., 75–85% yields for analogous compounds via one-pot multicomponent reactions). Key steps include:
- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of the pyrimidinyl precursor to the carbamate-forming agent to minimize unreacted intermediates.
- Solvent system: Ethanol-water mixtures (3:1 v/v) enhance solubility and stabilize intermediates.
- Characterization: Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
Methodological Answer: Combine 1H/13C NMR to assign proton and carbon environments (e.g., δ 1.2 ppm for ethyl CH3, δ 165–170 ppm for carbonyl carbons). X-ray crystallography resolves bond angles and dihedral angles (e.g., N–C–O angles ≈ 120° for the carbamate group). For example:
| Parameter | Value |
|---|---|
| C=O bond length | 1.21 Å |
| N–C–O bond angle | 119.5° |
| Pyrimidine ring planarity | ≤0.05 Å deviation |
| Crystallize the compound in ethanol/dichloromethane (1:2) to obtain single crystals for diffraction studies . |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:
- Electrostatic potential maps to identify nucleophilic attack sites (e.g., carbonyl carbons with high positive charge).
- Transition-state barriers for SN2 pathways (e.g., ΔG‡ ≈ 25–30 kcal/mol for amine nucleophiles).
Validate predictions with experimental kinetics (UV-Vis monitoring at 280 nm) .
Q. What strategies resolve discrepancies between experimental and theoretical spectral data for this compound?
Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent correction: Use COSMO-RS models to simulate solvent-induced shifts.
- Dynamic NMR: Perform variable-temperature NMR (e.g., 25–60°C) to detect rotameric equilibria.
- Hybrid DFT-MD: Combine quantum mechanics with molecular dynamics to model solvent interactions .
Q. How can functionalization of the pyrimidine ring enhance bioactivity, and what are the design principles?
Methodological Answer: Introduce electron-withdrawing groups (EWGs) at the 4-position to modulate electronic density and hydrogen-bonding capacity. For example:
- Sulfanylidene substitution (e.g., 2-thioxo derivatives) increases π-stacking interactions with biological targets.
- Phenyl substituents at the 4-position improve lipophilicity (logP ≈ 2.5–3.0). Synthesize derivatives via Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O) and screen for activity using SPR or fluorescence polarization assays .
Q. What methodologies are effective in analyzing degradation products under oxidative conditions?
Methodological Answer: Use LC-HRMS with a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Key steps:
- Stress testing: Expose the compound to 3% H2O2 at 40°C for 24 hours.
- Fragmentation patterns: Compare MS/MS spectra with reference libraries (e.g., m/z 306.318 [M+H]+ for the parent ion, m/z 178.1 for the pyrimidine fragment).
- Mechanistic insights: Identify oxidation at the carbamate group (→ formation of urea derivatives) .
Q. How can reaction engineering principles improve scalability for multi-step syntheses?
Methodological Answer: Apply continuous-flow microreactors to enhance heat/mass transfer and reduce reaction times. For example:
- Residence time optimization: 10–15 minutes at 80°C for the carbamoylation step.
- In-line purification: Integrate scavenger columns (e.g., silica-supported amines) to remove excess reagents.
Process analytical technology (PAT) tools, such as FTIR probes, enable real-time monitoring .
Q. What are the challenges in crystallizing this compound, and how can polymorphism be controlled?
Methodological Answer: Polymorphism arises from flexible side chains (e.g., ethyl carbamate). Strategies include:
- Anti-solvent addition: Gradually introduce hexane into a saturated ethanol solution.
- Seeding: Use pre-characterized Form I crystals to dominate nucleation.
- Temperature cycling: Alternate between 4°C and 25°C to destabilize metastable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
